(4-nitrophenyl) N-pyridin-3-ylcarbamate
Overview
Description
Preparation Methods
The synthesis of 3-Pyridinylcarbamic acid 4-nitrophenyl ester typically involves the reaction of 3-aminopyridine with 4-nitrophenyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
3-Pyridinylcarbamic acid 4-nitrophenyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of substituted carbamates.
Scientific Research Applications
3-Pyridinylcarbamic acid 4-nitrophenyl ester is widely used in scientific research, particularly in the field of proteomics . It serves as a reagent for the modification of proteins and peptides, facilitating the study of protein interactions and functions . Additionally, it is employed in the synthesis of radiolabeled compounds for imaging studies .
Mechanism of Action
The mechanism of action of 3-Pyridinylcarbamic acid 4-nitrophenyl ester involves its ability to form covalent bonds with nucleophilic sites on proteins and peptides . This modification can alter the biological activity of the target molecules, making it a valuable tool for studying protein function and interactions .
Comparison with Similar Compounds
Similar compounds to 3-Pyridinylcarbamic acid 4-nitrophenyl ester include other nitrophenyl esters such as 4-nitrophenyl acetate and 4-nitrophenyl chloroformate . These compounds share similar reactivity patterns but differ in their specific applications and reactivity towards different nucleophiles . The unique combination of the pyridinyl and nitrophenyl groups in 3-Pyridinylcarbamic acid 4-nitrophenyl ester provides distinct reactivity and specificity in proteomics research .
Properties
IUPAC Name |
(4-nitrophenyl) N-pyridin-3-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-12(14-9-2-1-7-13-8-9)19-11-5-3-10(4-6-11)15(17)18/h1-8H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJLMBYELLDOCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434991 | |
Record name | 3-PYRIDINYLCARBAMIC ACID 4-NITROPHENYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56402-87-0 | |
Record name | 3-PYRIDINYLCARBAMIC ACID 4-NITROPHENYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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